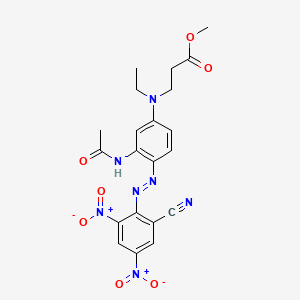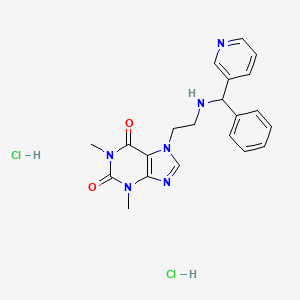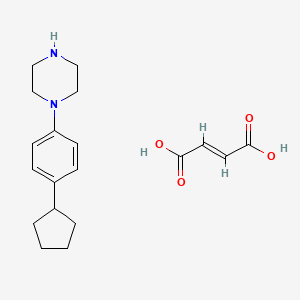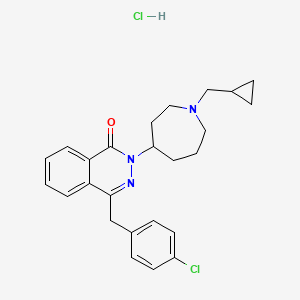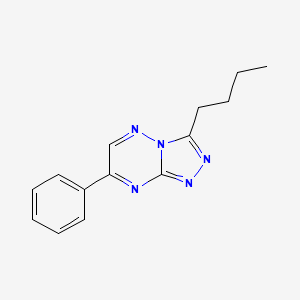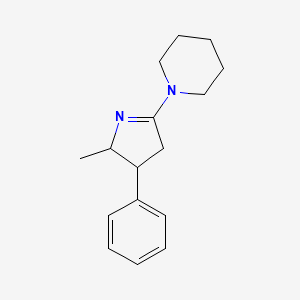
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate is an organic compound with the molecular formula C19H22N4O5. It is a member of the azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups. This compound is known for its vibrant color and is often used in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate involves its interaction with specific molecular targets, such as proteins and nucleic acids. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines that can bind to cellular components and exert various effects. The pathways involved include the activation of specific enzymes and the modulation of gene expression.
類似化合物との比較
Similar Compounds
- 2-(Ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol
- 2-(Ethyl(4-((2-methoxyphenyl)azo)phenyl)amino)ethyl acetate
- 2-(Ethyl(4-((2-nitrophenyl)azo)phenyl)amino)ethyl acetate
Uniqueness
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which influence its chemical reactivity and color properties. This combination of functional groups makes it particularly useful in applications requiring specific dye characteristics and reactivity profiles.
特性
CAS番号 |
83049-04-1 |
|---|---|
分子式 |
C19H22N4O5 |
分子量 |
386.4 g/mol |
IUPAC名 |
2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C19H22N4O5/c1-4-22(11-12-28-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)27-3/h5-10,13H,4,11-12H2,1-3H3 |
InChIキー |
JQLUGSHCBLKZEY-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
